molecular formula C21H24BFO4 B8130487 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid benzyl ester

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid benzyl ester

Cat. No.: B8130487
M. Wt: 370.2 g/mol
InChI Key: URCMJHCAWRERAC-UHFFFAOYSA-N
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Description

This compound (CAS: Not explicitly listed; Catalog Number: QD-2586) is a boronic ester derivative featuring a benzyl ester group, a fluorine atom at the 4-position, and a methyl group at the 2-position of the benzoic acid scaffold. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronic ester) moiety enhances its stability and utility in Suzuki-Miyaura cross-coupling reactions . With a purity of 95%, it is primarily employed in organic synthesis and medicinal chemistry for constructing complex aromatic systems .

Properties

IUPAC Name

benzyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BFO4/c1-14-11-18(23)17(22-26-20(2,3)21(4,5)27-22)12-16(14)19(24)25-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCMJHCAWRERAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorinated aromatic system and a boron-containing moiety, suggests various mechanisms of action that could be exploited in therapeutic applications.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC17H24BFN2O2
Molecular Weight318.194 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point442.7 ± 30 °C
Flash Point221.5 ± 24.6 °C
LogP3.36

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boronic acid moiety is particularly noteworthy as it has been shown to enhance the binding affinity to certain enzymes and receptors.

Antiandrogen Activity

Recent studies have indicated that compounds similar to this structure exhibit antiandrogen activity, which is crucial in the treatment of prostate cancer. For instance, modifications in the structure such as the introduction of fluorine atoms have been linked to increased antiproliferative activity against prostate cancer cell lines (LAPC-4) .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell proliferation. The introduction of fluorine in the ortho position relative to the boronic acid enhances its antiproliferative properties compared to other derivatives lacking this substitution .

Case Study: Prostate Cancer

A case study involving a series of synthesized compounds similar to this compound showed promising results. The compounds were tested against LAPC-4 prostate cancer cells and demonstrated IC50 values in the nanomolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that:

  • Fluorination at specific positions on the aromatic ring significantly increases biological activity.
  • Boronic Acid Moiety : The presence of a boronic acid enhances interaction with target proteins and enzymes.

Table: SAR Findings

Compound VariantPosition of FluorineIC50 (nM)
Original CompoundNone>10000
Fluorinated VariantOrtho1480
Chlorinated VariantPara2120

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 882679-10-9)
  • Key Differences :
    • Substituents : Fluorine at 4-position, methyl at 3-position (vs. methyl at 2-position in the target compound).
    • Functional Group : Free carboxylic acid (vs. benzyl ester).
  • Implications: The free acid form increases hydrophilicity and metal-coordination capacity, making it suitable for prochelator applications . Lower solubility in organic solvents compared to the benzyl ester, limiting its use in cross-coupling reactions requiring non-polar conditions .
Methyl 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 867256-77-7)
  • Key Differences :
    • Ester Group : Methyl ester (vs. benzyl ester).
    • Substituents : Fluorine at 2-position, boronic ester at 3-position.
  • Implications :
    • Methyl esters are more prone to hydrolysis under basic conditions, whereas benzyl esters offer enhanced stability .
    • The altered substitution pattern may reduce steric hindrance in cross-coupling reactions compared to the target compound .

Variations in Ester Groups

Ethyl 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 1351500-37-2)
  • Key Differences :
    • Ester Group : Ethyl ester with an acetoxy side chain (vs. benzyl ester).
  • Ethyl esters balance lipophilicity and hydrolytic stability, making this compound versatile in prodrug design .
[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic Acid tert-Butyl Ester (CAS: 194371)
  • Key Differences :
    • Functional Group : Carbamate (vs. benzyl ester).
    • Substituents : Chlorine at 2-position, methylcarbamate group.
  • Implications :
    • Carbamates enhance metabolic stability, favoring applications in drug discovery .
    • Chlorine substitution may alter electronic effects, modulating reactivity in aryl coupling reactions .
Cross-Coupling Reactions
  • The benzyl ester in the target compound improves solubility in organic solvents (e.g., THF, DMF), facilitating its use in palladium-catalyzed Suzuki-Miyaura reactions .

Comparative Data Table

Compound Name CAS Number Molecular Weight Substituents Ester Group Key Applications
Target Compound (QD-2586) N/A N/A 4-F, 2-Me, 5-Bpin Benzyl Cross-coupling, drug synthesis
4-Fluoro-3-methyl-5-Bpin-benzoic acid 882679-10-9 278.11 4-F, 3-Me, 5-Bpin None (free acid) Prochelators, metal coordination
Methyl 2-Fluoro-3-Bpin-benzoate 867256-77-7 294.13 2-F, 3-Bpin Methyl Intermediate for aryl coupling
Ethyl 2-[2-Fluoro-4-Bpin-phenyl]acetate 1351500-37-2 316.16 2-F, 4-Bpin, acetoxy side chain Ethyl Prodrugs, organic synthesis
[2-Chloro-5-Bpin-benzyl]-methylcarbamic acid tert-butyl ester 194371 381.71 2-Cl, 5-Bpin, methylcarbamate tert-Butyl Drug discovery

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